(2-{[4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}phenyl)(phenyl)methanone
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Overview
Description
N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a benzoylphenyl group and a triazine ring substituted with trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the electrophilic substitution reaction of salicylaldehyde with formaldehyde trimer in glacial acetic acid in the presence of a catalytic amount of concentrated sulfuric acid . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, and the disruption of cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and benzoylphenyl compounds, such as:
- N-(2-BENZOYLPHENYL)-4,6-DIMETHOXY-1,3,5-TRIAZIN-2-AMINE
- N-(2-BENZOYLPHENYL)-4,6-DIETHOXY-1,3,5-TRIAZIN-2-AMINE
Uniqueness
N-(2-BENZOYLPHENYL)-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14F6N4O3 |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
[2-[[4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H14F6N4O3/c21-19(22,23)10-32-17-28-16(29-18(30-17)33-11-20(24,25)26)27-14-9-5-4-8-13(14)15(31)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,27,28,29,30) |
InChI Key |
ORIIPTALTWRWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC3=NC(=NC(=N3)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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